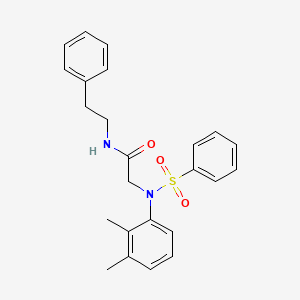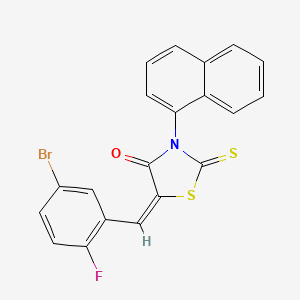
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMPA-Glycinate, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been studied extensively for its ability to modulate neurotransmission.
作用机制
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor function. This results in improved cognitive function and has potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor function. This results in improved cognitive function and has potential therapeutic applications in the treatment of various neurological disorders. N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
实验室实验的优点和局限性
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of glycine in neurotransmission and the potential therapeutic applications of GlyT1 inhibitors. One limitation is that it is a relatively new compound and its long-term effects are not well understood. Additionally, the high cost of synthesis may limit its availability for lab experiments.
未来方向
There are a number of future directions for research on N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as schizophrenia, depression, and anxiety disorders. Another direction is to investigate its long-term effects and potential side effects. Additionally, research could be done to optimize the synthesis method to reduce the cost of production and increase availability for lab experiments. Finally, research could be done to investigate the potential of N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete as a tool for studying the role of glycine in neurotransmission and the potential therapeutic applications of GlyT1 inhibitors.
合成方法
The synthesis of N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete involves the reaction of 2,3-dimethylbenzaldehyde, 2-phenylethylamine, and phenylsulfonyl chloride with glycine in the presence of a base. The reaction proceeds through a series of steps, including condensation, cyclization, and sulfonation, to yield the final product. The synthesis of N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has been optimized to yield high purity and high yield of the compound.
科学研究应用
N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has been extensively studied for its potential therapeutic applications. It has been shown to modulate neurotransmission by inhibiting GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. This results in an increase in glycine concentration in the synaptic cleft, leading to enhanced NMDA receptor function and improved cognitive function. N~2~-(2,3-dimethylphenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamidete has also been shown to have potential applications in the treatment of schizophrenia, depression, and anxiety disorders.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-10-9-15-23(20(19)2)26(30(28,29)22-13-7-4-8-14-22)18-24(27)25-17-16-21-11-5-3-6-12-21/h3-15H,16-18H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRRDHPZJYOLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-(2-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4957076.png)
![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4957091.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4957098.png)
![1-(2-methylphenyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B4957108.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4957119.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)
